Roxburghine
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Overview
Description
Roxburghine is a naturally occurring indole alkaloid found in various plant species, particularly in the genus Uncaria. It is known for its complex molecular structure and significant biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxburghine typically involves the cyclization of 2-alkynylanilines. One common method is the rhodium-catalyzed enantioselective addition of heteroarenium salts, which enables the nucleophilic cyclization of 2-alkynylanilines . This method provides a feasible route to access enantioenriched functionalized indoles tethered to 1,2-dihydropyridine and 1,2-dihydroquinoline motifs with excellent enantioselectivities.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in transition-metal-catalyzed cyclative coupling reactions have made it possible to produce this compound and its derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Roxburghine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric sulfate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different enantioenriched indole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Roxburghine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex indole derivatives.
Biology: Studied for its potential as a natural product with various biological activities.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Roxburghine involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression . Further molecular studies are needed to fully elucidate the detailed mechanisms of action.
Comparison with Similar Compounds
Roxburghine is part of a family of indole alkaloids, which includes compounds such as:
- Mitragynine
- Ibogaine
- Tetrahydroalstonine
- Dihydrocorynantheine
Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits . Its ability to undergo various chemical reactions and form enantioenriched derivatives makes it a valuable compound for scientific research and pharmaceutical development.
Properties
CAS No. |
27773-32-6 |
---|---|
Molecular Formula |
C31H32N4O2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3 |
InChI Key |
SHKMVIVFLHPOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Origin of Product |
United States |
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